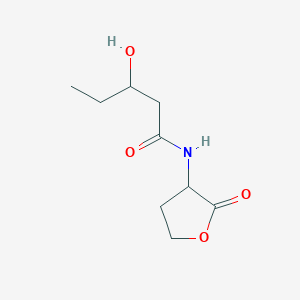

3-Hydroxy-pentanoyl-DL-homoserine lactone

Description

Historical Context and Discovery of Acyl Homoserine Lactone Signaling

The concept of acyl-homoserine lactone (AHL) signaling is intrinsically linked to the discovery of quorum sensing, a phenomenon first observed before it was fully understood. In the late 1960s, researchers studying the marine bacterium Vibrio fischeri noted a peculiar behavior: it would only produce light, or bioluminesce, when the population reached a high cell density. ibiology.orgibiology.org This observation led to the hypothesis that the bacteria were communicating amongst themselves.

Subsequent experiments revealed that the bacteria release small, diffusible molecules into their environment. ibiology.orgnih.gov When the bacterial population is sparse, these molecules simply drift away. However, in a dense population, the concentration of these signaling molecules surpasses a critical threshold, triggering a coordinated response—in this case, the activation of genes responsible for light production. nih.govnih.gov This process was initially termed "autoinduction." ibiology.orgnih.gov

The breakthrough in understanding this communication came with the identification of the signaling molecule itself. The first autoinducer to be characterized from Vibrio fischeri was an N-acyl homoserine lactone, specifically N-(3-oxo-hexanoyl)-homoserine lactone. nih.govwikipedia.org This discovery was pivotal, establishing the first known molecular basis for quorum sensing in Gram-negative bacteria and unveiling the entire class of N-acyl homoserine lactones as crucial mediators of bacterial communication. wikipedia.orgoup.com

Overview of Quorum Sensing as a Bacterial Communication Mechanism

Quorum sensing is a sophisticated mechanism of cell-to-cell communication that allows bacteria to monitor their population density and collectively alter gene expression. nih.govbritannica.com This process enables unicellular organisms to function as a coordinated, multicellular-like entity, undertaking tasks that would be ineffective if performed by individual bacteria. nih.govasm.org

The fundamental principles of quorum sensing are conserved across different bacterial species and involve three key steps:

Production of Signaling Molecules: Bacteria synthesize and release small chemical signal molecules called autoinducers. nih.govoup.com In many Gram-negative bacteria, these autoinducers are N-acyl homoserine lactones (AHLs). oup.com

Accumulation and Detection: As the bacterial population grows, the concentration of these autoinducers in the immediate environment increases. nih.gov

Coordinated Gene Expression: Once the autoinducer concentration reaches a specific threshold, it binds to cognate receptor proteins within the bacteria. oup.com This binding event initiates a signal transduction cascade that leads to the synchronized activation or repression of target genes across the entire population. oup.com

This coordinated behavior allows bacteria to regulate a wide array of processes, including biofilm formation, virulence factor production, antibiotic synthesis, and symbiotic relationships. britannica.comasm.org By waiting for a "quorum" to be present, bacteria can overwhelm host defenses or efficiently manage metabolic processes that are energetically costly. nih.govbritannica.com

Structural Diversity and Classification of N-Acyl Homoserine Lactones, with Emphasis on 3-Hydroxy Variants

N-acyl homoserine lactones (AHLs) share a common chemical architecture, which consists of a conserved homoserine lactone (HSL) ring attached to an acyl side chain via an amide linkage. wikipedia.orgnih.gov The remarkable diversity within this family of signaling molecules arises from variations in the structure of this acyl side chain. nih.gov

The primary points of variation are:

Acyl Chain Length: The carbon chain can range in length, typically from 4 to 18 carbons. nih.govresearchgate.net

Saturation: The acyl chain can be saturated or unsaturated. researchgate.net

Substitution at the C3 Position: The third carbon of the acyl chain can be modified. It can be unsubstituted, carry a keto group (a 3-oxo variant), or a hydroxyl group (a 3-hydroxy variant). nih.govresearchgate.net

These structural modifications create a vast vocabulary of chemical signals, allowing for a high degree of specificity in bacterial communication. A specific AHL synthase enzyme, a LuxI homolog, will typically produce one primary AHL, but can also produce lesser amounts of other related AHLs due to relaxed substrate specificity. nih.gov The corresponding receptor protein, a LuxR homolog, is often highly specific to the primary AHL, ensuring that the communication circuit is precise.

The 3-hydroxy variants are a significant subclass of AHLs. The presence of the hydroxyl group at the C3 position is a key structural feature recognized by specific LuxR-type receptors. This modification, along with chain length, contributes to the orthogonality of quorum sensing circuits, preventing crosstalk between different bacterial systems in a mixed population. For example, Pseudomonas chlororaphis is known to produce several 3-hydroxy-acyl-HSLs, including N-(3-hydroxyhexanoyl)-L-homoserine lactone, as key signaling molecules. nih.gov

Table 1: Structural Diversity of N-Acyl Homoserine Lactones (AHLs)

| Acyl Chain Length | Unsubstituted | 3-Oxo Substituted | 3-Hydroxy Substituted |

| C4 (Butanoyl) | N-butanoyl-HSL | N-(3-oxo-butanoyl)-HSL | N-(3-hydroxy-butanoyl)-HSL |

| C5 (Pentanoyl) | N-pentanoyl-HSL | N-(3-oxo-pentanoyl)-HSL | N-(3-hydroxy-pentanoyl)-HSL |

| C6 (Hexanoyl) | N-hexanoyl-HSL | N-(3-oxo-hexanoyl)-HSL | N-(3-hydroxy-hexanoyl)-HSL |

| C8 (Octanoyl) | N-octanoyl-HSL | N-(3-oxo-octanoyl)-HSL | N-(3-hydroxy-octanoyl)-HSL |

| C10 (Decanoyl) | N-decanoyl-HSL | N-(3-oxo-decanoyl)-HSL | N-(3-hydroxy-decanoyl)-HSL |

| C12 (Dodecanoyl) | N-dodecanoyl-HSL | N-(3-oxo-dodecanoyl)-HSL | N-(3-hydroxy-dodecanoyl)-HSL |

This table provides illustrative examples and is not exhaustive of all known AHL variants.

Significance of 3-Hydroxy-pentanoyl-DL-homoserine lactone within the AHL Family

N-(3-Hydroxypentanoyl)-L-homoserine lactone, also known as 3-OH-C5-HSL, is a specific member of the 3-hydroxy subclass of AHLs. While many quorum sensing systems rely on more commonly studied AHLs like those with C6 or C8 chains, the C5 variants play a distinct role in the signaling repertoires of certain bacteria.

Research has identified 3-OH-C5-HSL as a signaling molecule produced by specific bacterial species. For instance, some strains of Pseudomonas and other Gram-negative bacteria utilize a suite of AHLs to fine-tune their gene expression, and shorter-chain 3-hydroxy AHLs can be part of this chemical arsenal. The production of N-(butanoyl)-HSL (C4-HSL) and N-(pentanoyl)-HSL (C5-HSL) has been documented in certain bacterial strains, highlighting the role of short-chain signals. nih.gov

The significance of 3-OH-C5-HSL lies in its contribution to the specificity of bacterial communication. In complex microbial communities, such as the soil microbiome or within a host, the ability to produce and recognize a unique signal like 3-OH-C5-HSL allows a bacterial species to communicate with its kin without interference from the multitude of other signals present. This specificity is crucial for orchestrating group behaviors that are beneficial only to the producing species, ensuring that the response is triggered under the correct circumstances and by the right population.

Structure

3D Structure

Properties

Molecular Formula |

C9H15NO4 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

3-hydroxy-N-(2-oxooxolan-3-yl)pentanamide |

InChI |

InChI=1S/C9H15NO4/c1-2-6(11)5-8(12)10-7-3-4-14-9(7)13/h6-7,11H,2-5H2,1H3,(H,10,12) |

InChI Key |

IZXCXPQWOXJOPE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)NC1CCOC1=O)O |

Origin of Product |

United States |

Biosynthesis and Production of 3 Hydroxy Pentanoyl Dl Homoserine Lactone

Enzymology of AHL Synthases (LuxI Homologs)

AHL synthases catalyze the formation of AHLs from two primary substrates: an acyl-acyl carrier protein (acyl-ACP) from the fatty acid biosynthesis pathway and S-adenosyl-L-methionine (SAM). nih.gov The reaction involves the acylation of the amino group of SAM with the acyl chain from acyl-ACP, followed by an intramolecular cyclization to form the homoserine lactone ring, releasing 5'-methylthioadenosine (MTA) and the apo-acyl carrier protein.

The specificity of AHL synthases for particular acyl-ACP substrates is a key determinant of the specific AHL molecules produced by a given bacterium. nih.govnih.gov This specificity resides within the N-terminal domain of the enzyme, which forms a binding pocket for the acyl chain. The size, shape, and amino acid composition of this pocket dictate the length and type of acyl chain that can be accommodated.

For instance, studies on various LuxI homologs have shown that the preference for unsubstituted, 3-oxo, or 3-hydroxyacyl precursors is mediated by specific binding interactions within the active site. nih.gov The presence of a hydroxyl group at the C3 position of the acyl chain, as in 3-Hydroxy-pentanoyl-DL-homoserine lactone, is determined by the ability of the synthase to recognize and bind 3-hydroxy-acyl-ACPs. While specific synthases for this compound are not extensively characterized in the provided literature, research on other 3-hydroxy AHLs provides insights. For example, in Pseudomonas chlororaphis, the PhzI synthase is responsible for the production of 3-hydroxy-acyl-HSLs with chain lengths of 6, 8, and 10 carbons. nih.gov

The structural basis for this specificity has been investigated in enzymes like EsaI and LasI, which preferentially produce 3-oxo-AHLs. In these enzymes, a conserved threonine residue in the acyl-chain binding pocket is thought to form hydrogen bonds with the 3-oxo group, thereby favoring the binding of 3-oxo-acyl-ACPs. nih.govnih.gov It is plausible that a similar mechanism involving different amino acid residues facilitates the recognition of 3-hydroxy-acyl-ACPs by relevant synthases.

Table 1: Specificity of Selected AHL Synthases

| Synthase | Producing Organism | Primary AHL Produced | Acyl Chain Specificity |

|---|---|---|---|

| PhzI | Pseudomonas chlororaphis | N-(3-hydroxyhexanoyl)-HSL | C6, C8, C10 (3-hydroxy) nih.gov |

| BmaI1 | Burkholderia mallei | N-octanoyl-HSL | C8 (unsubstituted) |

| BmaI3 | Burkholderia mallei | N-3-hydroxy-octanoyl-HSL | C8 (3-hydroxy) |

| LasI | Pseudomonas aeruginosa | N-(3-oxododecanoyl)-HSL | C12 (3-oxo) nih.gov |

This table is generated based on available data for representative AHL synthases and may not be exhaustive.

The synthesis of this compound requires two essential substrates:

3-Hydroxy-pentanoyl-Acyl Carrier Protein (ACP): This molecule provides the 5-carbon acyl chain with a hydroxyl group at the third carbon. It is an intermediate in the fatty acid biosynthesis pathway. The availability of this specific acyl-ACP within the cellular pool is a prerequisite for the synthesis of the corresponding AHL.

S-adenosyl-L-methionine (SAM): This molecule serves as the donor of the homoserine lactone moiety. nih.gov The LuxI-type synthase catalyzes the transfer of the 3-hydroxy-pentanoyl group from its ACP carrier to the amino group of SAM.

The enzymatic reaction can be summarized as follows: 3-Hydroxy-pentanoyl-ACP + S-adenosyl-L-methionine → this compound + Apo-ACP + 5'-Methylthioadenosine

Genetic Regulation of this compound Production

The production of AHLs is tightly regulated at the genetic level, often through a system involving a pair of homologous genes, luxI and luxR. nih.gov

The canonical quorum-sensing regulatory circuit consists of:

luxI homolog: This gene encodes the AHL synthase responsible for producing the specific AHL signal molecule, in this case, a synthase with specificity for 3-hydroxy-pentanoyl-ACP.

luxR homolog: This gene encodes a transcriptional regulator protein. At low cell densities, the LuxR protein is typically inactive. As the concentration of the AHL signal molecule increases with cell population growth, the AHL binds to its cognate LuxR-type receptor. mdpi.com This AHL-receptor complex then acts as a transcriptional activator (or in some cases, a repressor), binding to specific DNA sequences (often called lux boxes) in the promoter regions of target genes.

A common feature of these systems is a positive feedback loop, where the AHL-LuxR complex upregulates the transcription of the luxI homolog, leading to a rapid amplification of AHL synthesis once a threshold population density is reached. nih.gov For instance, in Acinetobacter nosocomialis, the AnoR/I two-component system produces N-3-hydroxy dodecanoyl-DL-homoserine lactone. nih.gov

The biosynthesis of AHLs is not solely dependent on cell density but can also be influenced by various environmental cues. While specific data on factors affecting this compound production is limited, general principles observed for other AHLs are likely applicable. These factors can include:

Nutrient availability: The metabolic state of the cell, influenced by the availability of carbon, nitrogen, and other essential nutrients, can impact the cellular pools of precursors like acyl-ACPs and SAM, thereby affecting AHL synthesis rates.

pH: The pH of the surrounding medium can influence not only the activity of the biosynthetic enzymes but also the stability of the AHL molecules themselves. AHLs are susceptible to lactonolysis (hydrolysis of the lactone ring) at alkaline pH, which inactivates the signal. oup.com

Presence of other microorganisms: In complex microbial communities, the production of AHLs can be influenced by signals or inhibitory compounds produced by other species.

Table 2: Factors Influencing AHL Biosynthesis

| Factor | Potential Influence on Biosynthesis |

|---|---|

| Cell Density | Primary driver of AHL production through quorum sensing. |

| Nutrient Levels | Affects availability of precursors (Acyl-ACPs, SAM). |

| pH | Can alter enzyme activity and AHL stability. oup.com |

| Temperature | Influences enzymatic reaction rates. |

This table provides a general overview of factors known to influence AHL production.

Transport Mechanisms of this compound

Once synthesized within the bacterial cytoplasm, AHL molecules must be transported across the cell membrane to the extracellular environment to function as signaling molecules. The transport of AHLs can occur through both passive and active mechanisms. nih.govmdpi.com

Passive Diffusion: Shorter-chain AHLs are generally thought to be able to freely diffuse across the bacterial cell membrane. The amphipathic nature of these molecules, with a hydrophilic homoserine lactone ring and a hydrophobic acyl chain, facilitates their passage through the lipid bilayer.

Active Transport: For longer-chain AHLs, which are less able to diffuse passively, active transport mechanisms involving efflux pumps are often implicated. These pumps actively export the AHL molecules out of the cell, preventing their intracellular accumulation and ensuring efficient signaling.

The specific mechanism of transport for this compound, a relatively short-chain AHL, would likely involve passive diffusion, although the involvement of efflux systems cannot be entirely ruled out.

Passive Diffusion across Membranes

The prevailing model for the transport of many N-acyl-homoserine lactones involves passive diffusion across the bacterial cell membrane. nih.gov This mechanism does not require metabolic energy and relies on the concentration gradient of the molecule between the cell's interior and the external environment. wikipedia.org As the bacterial population density increases, the synthesis of AHLs leads to a higher intracellular concentration, driving their net movement out of the cells. nih.gov

The ability of AHLs to passively diffuse is attributed to their chemical structure, which includes a hydrophilic homoserine lactone ring and a hydrophobic acyl side chain. wikipedia.org This amphipathic nature allows them to traverse the lipid bilayer of the cell membrane. The specific rate of diffusion can be influenced by the properties of the acyl chain, such as its length and modifications. While specific quantitative data for this compound is not extensively detailed, the general principles governing AHL transport are applicable.

| Property | Description | Relevance to Diffusion |

| Homoserine Lactone Ring | A polar, hydrophilic moiety. | Interacts with the aqueous environments inside and outside the cell. |

| Acyl Side Chain | A nonpolar, hydrophobic chain; length varies (C4 to C18). nih.govwikipedia.org | Facilitates passage through the hydrophobic interior of the lipid membrane. |

| Concentration Gradient | The difference in AHL concentration between the cytoplasm and the extracellular space. | The primary driving force for passive diffusion. wikipedia.org |

This table provides a generalized overview of AHL properties relevant to membrane transport.

Active Efflux and Uptake Systems

While passive diffusion is a key transport mechanism, research has revealed that active transport systems also play a significant role in the movement of AHLs across bacterial membranes. nih.gov These systems involve specific transporter proteins that actively pump AHLs out of the cell (efflux) or bring them in (uptake), a process that requires energy.

Active efflux can be crucial for preventing the intracellular accumulation of AHLs to toxic levels and for finely tuning the quorum-sensing response. Efflux pumps can contribute to establishing the necessary extracellular concentration of the signaling molecule required to activate the quorum-sensing cascade throughout the population. Conversely, active uptake systems could allow bacteria to sense signals more sensitively at lower concentrations.

Several multidrug efflux pumps have been implicated in the transport of various AHLs in different bacterial species. The specificity and efficiency of these pumps can vary depending on the structure of the AHL, including the length and modifications of the acyl side chain.

| Bacterial Species | Transport System Type | AHLs Transported (Examples) |

| Pseudomonas aeruginosa | Efflux Pump (MexAB-OprM, MexGHI-OpmD) | N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), N-butanoyl-L-homoserine lactone (C4-HSL) |

| Agrobacterium tumefaciens | Efflux Pump | N-(3-oxooctanoyl)-l-homoserine lactone (3-oxo-C8-HSL) |

| Burkholderia pseudomallei | Efflux Pump | N-octanoyl-homoserine lactone (C8-HSL), N-decanoyl-homoserine lactone (C10-HSL) |

This table presents examples of active transport systems for various AHLs in different bacteria to illustrate the mechanism. Specific systems for this compound are an area of ongoing research.

Molecular Mechanisms of 3 Hydroxy Pentanoyl Dl Homoserine Lactone Perception and Signal Transduction

LuxR-Type Receptor Proteins: Gatekeepers of the Quorum Sensing Response

The perception of AHL signals is primarily mediated by a family of cytoplasmic transcriptional regulator proteins known as LuxR-type receptors. nih.govnih.gov These proteins are modular, typically composed of an N-terminal ligand-binding domain (LBD) and a C-terminal DNA-binding domain (DBD). nih.govnih.gov The binding of a specific AHL molecule to the LBD is the critical first step in initiating a downstream transcriptional response.

Ligand Binding and Conformational Changes

The binding of an AHL, such as 3-OH-C5-HSL, to the LBD of a LuxR-type receptor is a highly specific interaction that induces a critical conformational change in the protein. khanacademy.orgyoutube.com This process is fundamental for receptor activation. While direct studies on 3-OH-C5-HSL are limited, the principles can be understood from well-characterized LuxR homologs. Upon entering the cell, the AHL molecule fits into a hydrophobic pocket within the LBD. nih.gov This binding event is thought to trigger a significant structural rearrangement, causing the receptor to transition from an inactive to an active state.

This conformational shift is crucial as it overcomes an inhibitory interaction between the N-terminal and C-terminal domains that keeps the receptor in a "closed" or inactive state in the absence of the ligand. The binding of the AHL releases this inhibition, exposing the DNA-binding domain and promoting protein stabilization and dimerization. nih.govnih.gov

LuxR-AHL Complex Formation and Stability

Once the AHL binds and induces the conformational change, the LuxR-type receptor typically dimerizes. nih.govnih.gov The stability of this newly formed LuxR-AHL complex is essential for its function as a transcriptional regulator. The degree of multimerization and subsequent transcriptional activation can be dependent on the concentration of the AHL signal. nih.gov For instance, studies on the RhlR receptor of Pseudomonas aeruginosa have shown that its multimerization is dependent on the concentration of its cognate autoinducer, C4-HSL. nih.gov

In many cases, the binding of the AHL is also critical for the proper folding and stability of the LuxR protein itself, protecting it from proteolytic degradation. nih.govnih.gov This ensures that the receptor is present in sufficient quantities to mount a robust response once a quorum is reached.

Structural Basis of 3-Hydroxy-pentanoyl-DL-homoserine lactone Recognition by Receptors

The specificity of a LuxR-type receptor for a particular AHL, like 3-OH-C5-HSL, is determined by the specific amino acid residues that line the ligand-binding pocket. researchgate.net While a crystal structure of a receptor bound to 3-OH-C5-HSL is not available, analysis of related structures provides significant insight. The binding pocket of LuxR-type receptors is a highly tailored environment.

Key interactions that stabilize the AHL within the pocket include:

Hydrogen bonds: Specific residues form hydrogen bonds with the homoserine lactone ring and the carbonyl groups of the acyl chain.

Hydrophobic interactions: The acyl chain of the AHL fits into a hydrophobic tunnel within the LBD. The length and substitutions on this chain are critical for specificity, as they must complement the size and chemical nature of the tunnel. researchgate.net

For 3-OH-C5-HSL, the hydroxyl group at the third carbon position of the pentanoyl chain would require a specific polar or hydrogen-bonding residue within the binding pocket to be accommodated, distinguishing it from unsubstituted AHLs. Site-directed mutagenesis studies on various LuxR homologs have confirmed that altering even a single amino acid in this binding pocket can change the receptor's specificity for different AHLs. researchgate.net

Gene Regulation by this compound

The formation of the stable, active LuxR-AHL dimer is the central event that links the detection of the QS signal to a change in gene expression. mdpi.com This complex is now capable of binding to specific DNA sequences, known as lux boxes, located in the promoter regions of target genes. nih.gov

Transcriptional Activation and Repression Mechanisms

The binding of the LuxR-3-OH-C5-HSL complex to a lux box can lead to either the activation or repression of gene transcription.

Activation: In the most common mechanism, the LuxR-AHL complex recruits RNA polymerase to the promoter, enhancing the initiation of transcription. nih.govkhanacademy.org The dimer binds to the lux box, which is typically a 20-bp palindromic sequence, and interacts with the RNA polymerase, often through its alpha subunit, to facilitate the open complex formation and start of mRNA synthesis. nih.govresearchgate.net

Repression: Some LuxR-type receptors act as repressors. nih.govnih.gov In these systems, the receptor may bind to the promoter in the absence of its cognate AHL, sterically hindering the binding of RNA polymerase and blocking transcription. The binding of the AHL then causes the repressor to dissociate from the DNA, allowing transcription to proceed. Conversely, for some systems, the LuxR-AHL complex itself can act as a repressor by binding to an operator site that overlaps with the promoter, physically blocking transcription.

The specific outcome—activation or repression—is determined by the location of the lux box relative to the promoter elements of the target gene.

Identification of Target Genes and Operons Regulated by this compound

Identifying the full spectrum of genes regulated by 3-OH-C5-HSL requires genome-wide approaches like transcriptomics (RNA-seq) and ChIP-seq. These techniques can reveal the direct and indirect targets of the LuxR-3-OH-C5-HSL complex. While a specific regulon for 3-OH-C5-HSL is not extensively documented, studies on related systems in bacteria like Pseudomonas and Vibrio species provide a framework for the types of genes typically controlled. nih.govnih.gov

These regulons often include genes involved in:

Virulence factor production: Such as toxins, proteases, and elastases. nih.gov

Biofilm formation: Genes controlling exopolysaccharide production, motility, and cell adhesion.

Secondary metabolite synthesis: Including antibiotics and pigments. nih.gov

Positive feedback loops: Often, one of the primary targets is the gene encoding the AHL synthase itself (a luxI homolog), creating a positive feedback loop that rapidly amplifies the QS signal. nih.govplos.org

The table below summarizes findings from studies on the RhlR system in P. aeruginosa, which responds to a short-chain AHL and serves as a model for the potential targets of a 3-OH-C5-HSL-dependent system.

| Gene/Operon | Function | Regulatory Effect | Reference |

| rhlA, rhlB | Rhamnolipid biosynthesis (surfactant) | Activation | plos.org |

| rhlI | C4-HSL synthase | Activation (Positive Feedback) | plos.org |

| hcnA, hcnB, hcnC | Hydrogen cyanide synthesis | Activation | plos.org |

| lasB | Elastase production | Activation | nih.gov |

| lecB | Lectin production | Activation | plos.org |

Interactive Data Table: Click on a row to highlight.

Regulatory Cascades and Networks

The perception of this compound (3-OH-C5-HSL) by its cognate receptor protein, typically a member of the LuxR family of transcriptional regulators, initiates a cascade of gene expression that modulates a variety of cellular processes. This signaling molecule is a key component of quorum sensing (QS), a mechanism that allows bacteria to coordinate their behavior in a population density-dependent manner chemodex.com.

In the aquatic pathogen Aeromonas hydrophila, the AhyR/I quorum sensing system is a primary example of a regulatory network influenced by N-acyl-homoserine lactones (AHLs), including likely 3-OH-C5-HSL. The AhyI synthase produces the AHL signals, which then bind to the AhyR receptor. This complex, in turn, modulates the expression of various genes. One significant target of this regulatory system is the Type III Secretion System (T3SS), a critical virulence factor for many Gram-negative bacteria nih.govnih.govresearchgate.net. The expression of the T3SS is intricately connected to the AhyR/I system, indicating that 3-OH-C5-HSL plays a role in controlling the pathogenic potential of A. hydrophila nih.govnih.govresearchgate.net. The regulatory network in A. hydrophila is complex, with the AhyR/I system being interconnected with other virulence factors such as the lipopolysaccharide and the PhoPQ two-component system nih.govresearchgate.net.

The general mechanism of action for LuxR-type receptors, following binding of their cognate AHL, involves dimerization of the receptor-ligand complex. This dimerization enhances the complex's affinity for specific DNA sequences known as lux boxes, which are located in the promoter regions of target genes nih.gov. The binding of the AHL-receptor complex to these sites then either activates or represses the transcription of the downstream genes, leading to a coordinated change in the bacterial population's behavior. This can include the regulation of biofilm formation, virulence factor production, and secondary metabolite synthesis chemodex.comnih.gov.

| Organism | QS System | Receptor | Known Regulated Processes/Genes |

| Aeromonas hydrophila | AhyR/I | AhyR | Type III Secretion System (T3SS), other virulence factors nih.govnih.govresearchgate.net |

| General Gram-negative bacteria | LuxR/I-type | LuxR homolog | Biofilm formation, virulence, secondary metabolism chemodex.comnih.gov |

Interplay with Other Bacterial Signaling Systems (e.g., AI-2, PQS)

Interplay with PQS:

In opportunistic pathogens like Pseudomonas aeruginosa, a hierarchical quorum-sensing network exists that integrates signals from different systems. This network typically involves two AHL-based systems, the las and rhl systems, and the PQS system nih.govnih.gov. The las system, which produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), sits (B43327) at the top of this hierarchy and positively regulates the rhl and pqs systems nih.gov. The rhl system, in turn, can exert negative feedback on the PQS system. Although 3-OH-C5-HSL is not the primary AHL in P. aeruginosa, the principles of this hierarchical regulation demonstrate how different acyl-homoserine lactones can be part of a larger, integrated signaling network that includes PQS. The PQS system itself is involved in regulating a suite of virulence factors and is crucial for the pathogenicity of P. aeruginosa. The interplay between AHLs and PQS allows for a highly regulated and staged expression of virulence factors, contributing to the bacterium's adaptability and success as a pathogen.

| Signaling System | Chemical Nature | Role in Communication | Interaction with 3-OH-C5-HSL System |

| AI-2 | Furanosyl borate (B1201080) diester | Interspecies communication cabidigitallibrary.orgresearchgate.net | Integration of population density information from different species cabidigitallibrary.orgnih.gov |

| PQS | 2-alkyl-4-quinolone | Intraspecies communication, virulence regulation in Pseudomonas nih.govnih.gov | Part of a hierarchical signaling network in which AHLs regulate PQS expression nih.gov |

Biological Functions Regulated by 3 Hydroxy Pentanoyl Dl Homoserine Lactone

Biofilm Formation and Development

Biofilm formation is a complex, multi-stage process that is often regulated by AHL-mediated quorum sensing. nih.gov This process generally includes the initial attachment of cells to a surface, the formation of microcolonies, maturation of the biofilm structure, and eventual dispersal. nih.govnih.gov

Initiation and Maturation of Biofilms

The initiation and maturation of biofilms are critical steps regulated by quorum sensing in many bacterial species. nih.gov For instance, in Pseudomonas aeruginosa, the las quorum sensing system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), is crucial for the maturation of biofilms from flat microcolonies into structured three-dimensional communities. nih.gov Mutants unable to synthesize this signal form abnormal, undifferentiated biofilms. nih.govpsu.edu While this highlights the importance of AHLs in biofilm development, specific studies detailing the role of 3-OH-C5-HSL in these initial stages are absent from the current body of scientific literature.

Extracellular Polymeric Substance (EPS) Production

Extracellular Polymeric Substances (EPS) form the structural matrix of biofilms, providing support and protection. ijcmas.com The production of EPS components, such as polysaccharides and proteins, is frequently regulated by quorum sensing. nih.govnih.gov For example, in some Pseudomonas species, the production of the EPS component alginate is governed by a quorum-sensing system involving 3-oxo-C6-HSL. ijcmas.com However, direct evidence linking 3-OH-C5-HSL to the regulation of EPS production has not been identified in published research.

Cell Aggregation and Adhesion

The aggregation and adhesion of bacterial cells are fundamental to forming a stable biofilm. inrs.canih.gov Quorum sensing systems can influence cell surface properties that mediate these interactions. nih.gov While the general involvement of AHLs in processes that would logically include cell aggregation and adhesion is known, specific research demonstrating a direct regulatory role for 3-OH-C5-HSL in these particular functions is not available.

Biofilm Dispersal Mechanisms

Biofilm dispersal allows bacteria to leave a mature biofilm and colonize new surfaces. This is an active and regulated process that can be influenced by quorum sensing signals. In some bacteria, the disruption of AHL signaling can lead to the premature detachment of cells from the biofilm. psu.edu Studies on other AHLs have shown their involvement in maintaining biofilm structure, but a specific role for 3-OH-C5-HSL in dispersal has not been documented. nih.govpsu.edu

Bacterial Virulence Factor Regulation

Quorum sensing is a key mechanism for controlling the expression of virulence factors in many pathogenic bacteria, allowing them to mount a coordinated attack once a sufficient population density has been reached. nih.govnih.gov

Production of Exoproducts (e.g., enzymes, toxins, pigments)

Bacteria use AHL signaling to regulate the production of a wide array of exoproducts, including enzymes like proteases and elastase, as well as toxins and pigments such as pyocyanin (B1662382) in P. aeruginosa. nih.govderpharmachemica.com For example, the production of phenazine (B1670421) pigments in Pseudomonas chlororaphis is controlled by a quorum-sensing system that primarily utilizes N-(3-hydroxyhexanoyl)-L-homoserine lactone (3-OH-C6-HSL). nih.govnih.gov Similarly, virulence in the insect pathogen Xenorhabdus nematophilus is modulated by N-(3-hydroxybutanoyl)-L-homoserine lactone. mdpi.com These examples underscore the principle of AHL-regulated virulence, but there is no specific data available that defines the exoproducts regulated by 3-OH-C5-HSL.

Type III Secretion Systems Modulation

Type III secretion systems (T3SS) are sophisticated protein delivery devices used by many Gram-negative bacteria to inject effector proteins directly into the cytoplasm of host cells. nih.govviictr.org This process is a key virulence mechanism for many pathogenic bacteria. taylorandfrancis.comnih.gov The regulation of T3SS is often linked to quorum sensing.

While direct studies on the specific modulation of T3SS by 3-Hydroxy-pentanoyl-DL-homoserine lactone are limited, the producing organisms, such as certain species of Burkholderia, are known to possess T3SS. nih.gov In Burkholderia cenocepacia, quorum sensing systems are known to regulate virulence factors. nih.gov Given the intricate cross-talk between different quorum sensing circuits within these bacteria, it is plausible that this compound could play a role in the complex regulatory network that governs T3SS expression. However, further research is needed to elucidate a direct causal link and the specific mechanisms involved.

Motility (e.g., swarming, twitching)

Bacterial motility, including swarming and twitching, is crucial for colonization, biofilm formation, and virulence. This behavior is also frequently under the control of quorum sensing.

Interspecies and Interkingdom Communication

This compound is not only involved in communication within a single bacterial population but also plays a role in mediating interactions between different species and even across biological kingdoms.

Cross-talk among Bacterial Species through this compound

The production of specific AHLs by one bacterial species can influence the behavior of other bacteria in the same environment. This "cross-talk" is a fundamental aspect of microbial ecology. For instance, the presence of AHL-degrading bacteria can inactivate quorum sensing signals, thereby quenching the virulence of pathogenic bacteria. nih.gov While not directly demonstrated for this compound, this principle suggests that its presence or absence could influence the dynamics of mixed microbial communities.

Plant-Microbe Interactions Mediated by this compound

The interactions between plants and microbes are complex and can be either beneficial or detrimental to the plant. nih.govslu.se AHLs are increasingly recognized as important signaling molecules in these relationships.

The rhizosphere, the area of soil immediately surrounding plant roots, is a hub of microbial activity. nih.gov Bacteria that can effectively colonize plant roots can establish symbiotic or pathogenic relationships. google.com The ability of rhizobia to establish nitrogen-fixing symbioses with legumes is a well-known example of a beneficial plant-microbe interaction. nih.gov

Rhizobium leguminosarum, a bacterium known to produce a variety of AHLs, including those with similar structures to this compound, relies on these signals for successful symbiosis. researchgate.netnih.govmdpi.com These signaling molecules are involved in the communication that leads to the formation of root nodules where nitrogen fixation occurs. The specific profile of AHLs produced by a rhizobial strain can influence its host range and the effectiveness of the symbiosis. Root exudates from the plant can also influence the types and amounts of AHLs produced by the bacteria, highlighting a sophisticated chemical dialogue. frontiersin.org

Certain bacteria, known as plant growth-promoting bacteria (PGPB), can enhance plant growth through various mechanisms. nih.govmdpi.com These mechanisms include the production of phytohormones, solubilization of nutrients, and induction of systemic resistance in the plant. frontiersin.org

AHLs, including those structurally related to this compound, have been shown to directly influence plant development. They can affect root architecture, including the formation of lateral roots, which can enhance the plant's ability to acquire water and nutrients. nih.gov For example, studies with other AHLs have demonstrated significant impacts on the root growth of various crop plants. researchgate.net The application of specific AHLs has been shown to increase both aerial and root biomass in plants like peanuts, maize, and soybeans. researchgate.net This suggests that this compound, as part of the chemical language in the rhizosphere, could contribute to plant growth promotion by modulating developmental processes in the host plant.

Priming of Plant Defense Responses

N-acyl-homoserine lactones (AHLs), the family of molecules to which this compound belongs, play a significant role in mediating interactions between bacteria and plants. One of the key functions of these molecules is the priming of plant defense responses. d-nb.inforesearchgate.net Priming is a physiological state in which a plant is prepared to respond more quickly and robustly to subsequent biotic or abiotic stress, such as pathogen attacks. researchgate.net

When plants are pre-treated with certain AHLs, they enter a "highly competent state" that fortifies their molecular and cellular defense responses upon a subsequent encounter with a pathogen. d-nb.info For instance, pretreatment of Arabidopsis thaliana with specific AHLs, followed by an invasion of the pathogenic bacterium Pseudomonas syringae, has been shown to trigger an augmented burst of hydrogen peroxide and an accumulation of salicylic (B10762653) acid. researchgate.netnih.gov Salicylic acid is a key hormone in plant defense, and its accumulation is a hallmark of systemic acquired resistance. frontiersin.org This primed state leads to a significant restriction of pathogen growth within the plant. d-nb.info

The effectiveness of priming is dependent on the specific structure of the AHL molecule, including the length of the acyl chain and modifications at the C3 position. d-nb.infonih.gov Studies have demonstrated that long-chain AHLs, particularly those with an oxo-group substitution at the C3 position, are effective at priming plant defenses. d-nb.infonih.gov The priming effect manifests through several mechanisms:

Enhanced Gene Expression: Primed plants show a stronger and faster expression of pathogenesis-related (PR) genes, such as PR1 and PR5, upon pathogen challenge. researchgate.netnih.gov

Increased Enzyme Activity: The activities of defense-related enzymes, including peroxidase, catalase, phenylalanine ammonialyase, and superoxide (B77818) dismutase, are potentiated in AHL-treated plants when they are subsequently challenged by pathogens. researchgate.netnih.gov

Cell Wall Reinforcement: AHL priming can lead to enhanced callose deposition, accumulation of phenolic compounds, and lignification of plant cell walls, creating a stronger physical barrier against invading pathogens. d-nb.infonih.gov

This AHL-induced resistance appears to function through signaling pathways that involve both salicylic acid and oxylipins, representing a distinct defense mechanism that provides new insights into inter-kingdom communication. frontiersin.orgnih.gov

Perception by Plant Receptors (e.g., LuxR-solo proteins, FAAH)

While it is clear that plants can perceive and respond to bacterial AHLs, the precise mechanisms and dedicated receptors for this perception are still areas of active research. nih.govtaylorfrancis.com The interaction represents a form of interkingdom signaling, where the plant "eavesdrops" on bacterial communication. nih.gov

The perception of AHLs by plants is known to trigger systemic responses, including calcium ion fluxes and the production of nitric oxide. taylorfrancis.com However, specific plant proteins that directly bind AHLs with high affinity have remained elusive.

In the context of bacterial signaling, LuxR-type proteins are the canonical receptors for AHLs. nih.gov Interestingly, many bacteria, particularly those associated with plants, possess LuxR-family proteins that lack a corresponding LuxI synthase for producing their own AHL signal. nih.govtaylorfrancis.com These are termed "LuxR solos." nih.gov Some of these LuxR solos have evolved to respond to different molecules, including signals produced by plants, indicating a complex, bidirectional communication system between plants and bacteria. nih.gov This suggests that while plants are perceiving bacterial signals, bacteria have also evolved to perceive plant signals through related protein families.

While the prompt mentions Fatty Acid Amide Hydrolases (FAAH), current research primarily focuses on their role in hydrolyzing N-acylethanolamines in animals and plants. While AHLs share a similar amide bond, a direct, established role for FAAH as a primary receptor for this compound in plant defense priming is not prominently documented in the reviewed literature. The primary focus remains on identifying specific plant-based receptors that recognize these bacterial signaling molecules.

Host-Microbe Interactions (excluding clinical human trial data)

This compound is a member of the N-acyl-homoserine lactone (AHL) family, which are fundamental signaling molecules in bacterial quorum sensing. chemodex.comlabclinics.com Quorum sensing is a system of cell-to-cell communication that allows bacteria to monitor their population density and coordinate collective behaviors. taylorfrancis.comnih.gov

This coordinated gene expression is crucial for many aspects of host-microbe interactions. By producing and detecting the accumulation of AHLs, a bacterial population can synchronously activate genes that are most effective when expressed by a large community, such as those involved in:

Virulence: In many pathogenic bacteria, the expression of virulence factors is tightly controlled by quorum sensing. This ensures that toxins and other harmful proteins are only released when the bacterial population is large enough to overwhelm the host's defenses. chemodex.comchemodex.comchemodex.com

Biofilm Formation: Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix. Quorum sensing is often essential for the development and maturation of biofilms, which can protect bacteria from host immune responses and antimicrobial agents. chemodex.comchemodex.comchemodex.com

Symbiosis: In beneficial interactions, quorum sensing is essential for establishing a successful relationship with the host plant. taylorfrancis.com For example, it can regulate factors required for colonization and nutrient exchange.

The specific structure of the AHL, such as the 3-hydroxy group on the pentanoyl chain, provides signal specificity, allowing for intricate communication networks within and between bacterial species. nih.gov

Modulation of Cellular Metabolism and Physiology

The influence of this compound and related AHLs extends beyond direct host interactions to the fundamental regulation of the bacteria's own cellular metabolism and physiology. chemodex.comchemodex.com

Nutrient Acquisition and Utilization

As a central regulator of gene expression, quorum sensing indirectly and directly impacts nutrient acquisition and utilization. By controlling processes like biofilm formation, bacteria can create a stable microenvironment where nutrients can be concentrated and metabolic byproducts can be efficiently managed. The coordinated expression of enzymes and transport systems necessary for breaking down complex substrates and importing nutrients is often under the control of quorum sensing networks.

Stress Response Mechanisms

The ability to mount a coordinated response to environmental stress is critical for bacterial survival. Quorum sensing can be considered a key stress response mechanism. By sensing their own population density, bacteria can transition from a solitary, planktonic lifestyle to a more protected, community-based existence within a biofilm. chemodex.comchemodex.com This collective state enhances resistance to various stresses, including nutrient limitation, desiccation, and chemical attacks from host organisms. In plants, the priming of defense responses by AHLs can be seen as the plant activating its own stress response mechanisms in anticipation of a bacterial threat. researchgate.net

Secondary Metabolite Production

Quorum sensing is a well-established regulator of secondary metabolite production in many bacteria. nih.gov These metabolites are not essential for basic growth but often confer a competitive advantage. A prominent example is the production of phenazines by Pseudomonas species. nih.gov Phenazines are pigmented, heterocyclic compounds with broad-spectrum antibiotic activity against other bacteria and fungi. nih.gov

Research on Pseudomonas chlororaphis has shown that the production of phenazines is regulated by a quorum-sensing system involving the PhzR protein and its cognate AHL signals, which are predominantly 3-hydroxy-acyl-HSLs. nih.gov The bacterium produces several 3-hydroxy-HSLs, and it is the accumulation of these signals to a threshold concentration that activates the PhzR transcriptional regulator, thereby switching on the genes for phenazine biosynthesis. nih.gov This ensures that these antibiotic compounds are produced only when the population is dense enough to establish dominance in its ecological niche.

Research Findings on AHL Functions

Degradation and Quorum Quenching of 3 Hydroxy Pentanoyl Dl Homoserine Lactone

Enzymatic Quorum Quenching Mechanisms

The inactivation of AHL signals is primarily accomplished by three main classes of enzymes: AHL lactonases, AHL acylases, and AHL oxidoreductases. frontiersin.org These enzymes interfere with the QS system by degrading or modifying the signal molecules, rendering them inactive. researchgate.netresearchgate.net

AHL lactonases (EC 3.1.1.81) are a major group of quorum-quenching enzymes that inactivate AHLs by hydrolyzing the ester bond within the homoserine lactone ring. researchgate.netnih.govnih.gov This ring-opening reaction produces the corresponding N-acyl-homoserine, a molecule that is unable to bind to its target transcriptional regulator, thereby blocking the QS pathway. nih.govresearchgate.net The hydrolysis of the lactone ring is generally considered an irreversible inactivation of the signal molecule, although recyclization can occur under acidic conditions. nih.govresearchgate.netscirp.org

Many well-characterized AHL lactonases, such as AiiA from Bacillus thuringiensis, are metalloenzymes belonging to the metallo-β-lactamase superfamily. nih.govnih.gov These enzymes typically contain a dinuclear zinc center that is crucial for their catalytic activity. nih.govacs.org The proposed catalytic mechanism involves the two zinc ions activating a water molecule to act as a nucleophile, which then attacks the carbonyl carbon of the lactone ring, leading to its hydrolysis. nih.gov The enzyme exhibits specificity for acyl-substituted lactone rings and shows varying activity based on the length and modification of the N-acyl chain. nih.gov For instance, the AiiA enzyme from Bacillus thuringiensis was found to be active against a range of AHL substrates. nih.gov

| Enzyme | Source Organism | Protein Family | Catalytic Metal | Reference |

| AiiA | Bacillus thuringiensis | Metallo-β-lactamase | Zn2+ | nih.govnih.gov |

| AiiM | Microbacterium testaceum | α/β hydrolase fold | Not specified | nih.gov |

| EaAiiA | Erwinia amylovora | Metallo-β-lactamase | Metal ions required | nih.govacs.org |

| AidC | Chryseobacterium sp. | Metallo-β-lactamase | Zn2+ | nih.gov |

AHL acylases (EC 3.5.1.97), also known as amidases, represent a second major class of QQ enzymes. frontiersin.orgnih.gov These enzymes inactivate AHL signals by hydrolyzing the amide bond that links the acyl side chain to the homoserine lactone ring. researchgate.netresearchgate.net This cleavage reaction yields a fatty acid and a homoserine lactone (HSL) molecule. nih.govnih.gov The amide bond in AHLs is generally stable under normal physiological conditions, making enzymatic cleavage an effective inactivation strategy. researchgate.net

AHL acylases are typically members of the N-terminal nucleophile (Ntn) hydrolase superfamily, which also includes penicillin acylases. frontiersin.orgnih.gov The catalytic mechanism involves an N-terminal catalytic nucleophile, which can be a threonine, serine, or cysteine residue. frontiersin.org This nucleophile attacks the carbonyl carbon of the amide bond, leading to the formation of an acyl-enzyme intermediate and the release of the HSL ring. nih.gov The intermediate is then hydrolyzed to release the fatty acid and regenerate the free enzyme. nih.gov Characterized AHL acylases often show a preference for AHLs with longer acyl chains. nih.gov

| Enzyme | Source Organism | Protein Superfamily | Key Feature | Reference |

| PvdQ | Pseudomonas aeruginosa | Ntn-hydrolase | Preference for long-chain AHLs | frontiersin.org |

| AiiC | Anabaena sp. | Ntn-hydrolase | Broad substrate range | researchgate.net |

| MacQ | Mycobacterium sp. | Not specified | Confers β-lactam resistance | nih.gov |

| PA2385 | Pseudomonas aeruginosa PAO1 | Acylase | Degrades 3-oxo-C12-HSL | researchgate.net |

A third class of enzymes, AHL oxidoreductases, contributes to quorum quenching not by degrading the core AHL structure but by modifying the acyl side chain. frontiersin.org These enzymes typically catalyze the reduction or oxidation of the keto group at the C-3 position of the acyl chain. frontiersin.org For example, a 3-oxo-AHL can be reduced to a 3-hydroxy-AHL. caymanchem.com

While this modification does not destroy the signal molecule, it significantly alters its activity. nih.gov The specificity of the LuxR-type receptor proteins that bind AHLs is highly dependent on the structure of the acyl chain, including the substitution at the C-3 position. nih.gov Therefore, converting a 3-oxo-AHL to a 3-hydroxy-AHL can reduce or eliminate its ability to activate its cognate receptor, effectively quenching the signal. nih.gov This modification represents a more subtle form of signal interference compared to the complete degradation by lactonases and acylases. nih.gov

Impact of Quorum Quenching on Bacterial Behaviors Regulated by 3-Hydroxy-pentanoyl-DL-homoserine lactone

N-acyl-homoserine lactones (AHLs) are a class of signaling molecules pivotal to quorum sensing (QS), the cell-to-cell communication mechanism in Gram-negative bacteria. mdpi.comnih.gov These molecules, consisting of a conserved homoserine lactone ring attached to an acyl side chain, regulate a wide array of collective behaviors. mdpi.comnih.gov The length and modification of the acyl chain, such as the presence of a hydroxyl group at the C3 position, confer signal specificity. This compound, with its 5-carbon chain and C3-hydroxyl group, belongs to the family of short-chain 3-hydroxy-AHLs. While specific research on the 3-hydroxy-pentanoyl variant is limited, the principles of quorum quenching (QQ) derived from closely related AHLs provide a clear framework for understanding its potential disruption. Quorum quenching refers to the enzymatic degradation or inactivation of these signaling molecules, a strategy that effectively disrupts bacterial communication and mitigates QS-regulated behaviors. nih.govnih.gov The primary enzymatic mechanisms for AHL degradation involve lactonases, which hydrolyze the ester bond of the homoserine lactone ring, and acylases (or amidases), which cleave the amide bond linking the acyl chain to the ring. nih.govnih.govnih.gov

Attenuation of Biofilm Formation

Biofilm formation is a critical bacterial behavior often regulated by quorum sensing, allowing bacteria to form resilient, surface-attached communities encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govnih.gov AHL signaling is frequently integral to the maturation of these biofilms. nih.gov The disruption of this signaling via quorum quenching is a well-documented strategy for inhibiting biofilm formation. nih.govnih.gov By degrading the AHL signals, QQ enzymes prevent the coordinated gene expression necessary for biofilm development, often resulting in thinner, less structured, and more susceptible biofilms. nih.govresearchgate.net

For instance, studies on the opportunistic pathogen Pseudomonas aeruginosa, which utilizes a complex QS system involving multiple AHLs, have shown that the application of QQ enzymes significantly impairs its ability to form robust biofilms. The enzyme LrsL, a metallo-β-lactamase with high lactonase activity, was shown to effectively inhibit P. aeruginosa biofilm formation and suppress the production of the exopolysaccharides that form the biofilm matrix. nih.govresearchgate.net Similarly, signal disruption by lactonases in clinical isolates of P. aeruginosa from cystic fibrosis patients resulted in an average biofilm inhibition of 2.3-fold. frontiersin.org Another study demonstrated that creating a filtration cartridge with encapsulated lactonase effectively reduced biofilm formation in a complex microbial community within a recirculating bioreactor, highlighting the broad applicability of this approach. nih.gov While these studies focus on the AHLs most prominent in P. aeruginosa (like C4-HSL and 3-oxo-C12-HSL), the principle directly applies to systems regulated by this compound. Degrading this specific signal would similarly be expected to attenuate biofilm formation in bacteria that rely on it for this process.

Table 1: Effect of Quorum Quenching Lactonases on P. aeruginosa Biofilm and Virulence Factors

This table summarizes the findings from a study on 39 clinical isolates of Pseudomonas aeruginosa, showing the percentage of isolates inhibited and the maximum observed inhibition for various QS-controlled factors after treatment with two different lactonases.

| Feature | GcL (Broad-spectrum lactonase) | SsoPox W263I (Prefers long-chain AHLs) |

| Target AHLs | C4-HSL & 3-oxo-C12-HSL | Primarily 3-oxo-C12-HSL |

| Biofilm Inhibition | 77% of isolates inhibited (up to 7.8-fold reduction) | 67% of isolates inhibited (up to 7.8-fold reduction) |

| Elastase Inhibition | 62% of isolates inhibited (up to 100% reduction) | 59% of isolates inhibited (up to 100% reduction) |

| Protease Inhibition | 56% of isolates inhibited (up to 100% reduction) | 49% of isolates inhibited (up to 100% reduction) |

| Pyocyanin (B1662382) Inhibition | 49% of isolates inhibited (up to 100% reduction) | 41% of isolates inhibited (up to 100% reduction) |

| Data sourced from Effects of Signal Disruption Depends on the Substrate Preference of the Lactonase. frontiersin.org |

Reduction of Virulence Factor Expression

Many pathogenic bacteria use quorum sensing to synchronize the production of virulence factors, molecules that contribute to the pathogen's ability to cause disease, such as toxins, proteases, and siderophores. nih.govnih.gov By coordinating their attack, bacteria can overwhelm host defenses. Quorum quenching presents a compelling anti-virulence strategy by disarming pathogens without killing them, which may exert less selective pressure for the development of resistance compared to traditional antibiotics. nih.gov

The degradation of AHL signals by QQ enzymes has been shown to significantly reduce the expression of numerous virulence factors. nih.gov In P. aeruginosa, the addition of the purified acylase PA2385, which degrades long-chain AHLs, led to a marked reduction in the production of virulence factors elastase and pyocyanin. nih.govresearchgate.net A similar study using the lactonase AidC, which degrades both C4-HSL and 3-oxo-C12-HSL, also demonstrated a significant decrease in total protease activity, elastase activity, and pyocyanin production in P. aeruginosa PAO1. nih.gov In plant pathogens like Pectobacterium carotovorum, quorum quenching via the lactonase SsoPox diminished the production of plant cell wall-degrading enzymes. nih.gov For bacteria that use this compound to regulate their pathogenic traits, enzymatic degradation of this signal would be expected to yield a similar reduction in virulence.

Table 2: Substrate Specificity of Quorum Quenching Enzyme SsoPox

This table shows the kinetic parameters of the lactonase SsoPox against a variety of N-acyl homoserine lactones, indicating its efficiency in degrading different types of signaling molecules.

| Substrate (AHL) | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) |

| C4-HSL | 1.3 ± 0.1 | > 2000 | 6.5 x 10² |

| 3-OH-C4-HSL | 2.5 ± 0.1 | > 2000 | 1.3 x 10³ |

| C6-HSL | 12 ± 1 | > 2000 | 6.0 x 10³ |

| 3-oxo-C6-HSL | 110 ± 10 | 1100 ± 100 | 1.0 x 10⁵ |

| C8-HSL | 100 ± 10 | 1500 ± 200 | 6.7 x 10⁴ |

| 3-oxo-C8-HSL | 250 ± 10 | 250 ± 20 | 1.0 x 10⁶ |

| C10-HSL | 130 ± 10 | 600 ± 100 | 2.2 x 10⁵ |

| 3-oxo-C10-HSL | 400 ± 20 | 100 ± 10 | 4.0 x 10⁶ |

| C12-HSL | 130 ± 10 | 250 ± 50 | 5.2 x 10⁵ |

| 3-oxo-C12-HSL | 200 ± 10 | 20 ± 5 | 1.0 x 10⁷ |

| Data sourced from Disrupting quorum sensing as a strategy to inhibit bacterial virulence in human, animal, and plant pathogens. nih.gov |

Disruption of Interspecies Signaling

Advanced Research Methodologies for 3 Hydroxy Pentanoyl Dl Homoserine Lactone Studies

Analytical Chemistry Techniques for Identification and Quantification

Definitive identification and precise measurement of 3-Hydroxy-pentanoyl-DL-homoserine lactone require powerful analytical chemistry tools. These methods offer high sensitivity and specificity, allowing for the analysis of complex biological samples.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a premier technique for the quantification and unambiguous identification of AHLs. nih.govnih.gov The methodology involves two key steps. First, the liquid chromatography (LC) component separates the this compound from other molecules in a sample extract based on its chemical properties, such as polarity. A common approach uses a reversed-phase C18 column. nih.gov

Following separation, the molecule enters the tandem mass spectrometer (MS/MS). Here, it is ionized, and the mass spectrometer selects the specific precursor ion corresponding to the mass of the target molecule. This ion is then fragmented, and a second mass analysis is performed on the resulting product ions. The transition from the precursor ion to a characteristic product ion, such as the conserved lactone ring fragment (m/z 102), provides a highly specific signature for identification and quantification. nih.govnih.gov This multiple reaction monitoring (MRM) approach ensures high sensitivity and minimizes interference from other compounds in the matrix. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for AHL Detection This table presents typical parameters used in the analysis of various N-acyl homoserine lactones, including 3-hydroxy derivatives. The principles are directly applicable to this compound.

| Parameter | Example Value/Setting | Purpose |

| Chromatography Column | Reversed-Phase C18 (e.g., 150 x 2.1 mm) | Separates AHLs based on hydrophobicity of the acyl chain. |

| Mobile Phase A | Water with 0.1% formic acid | Aqueous component of the solvent system. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | Organic component of the solvent system for eluting analytes. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Creates positively charged ions ([M+H]⁺) for MS analysis. |

| Precursor Ion (Q1) | Mass-to-charge ratio (m/z) of the intact molecule | Selects the specific AHL of interest. |

| Product Ion (Q3) | m/z 102 | A common, highly conserved fragment corresponding to the homoserine lactone ring, used for confirmation. |

Thin Layer Chromatography (TLC) coupled with Biosensors

Thin-layer chromatography (TLC) is a widely used method for the separation and preliminary identification of AHLs from bacterial extracts. oup.compnas.org In this technique, a concentrated extract is spotted onto a reversed-phase (C18) TLC plate. nih.gov The plate is then developed in a solvent system, typically a methanol-water mixture, which causes the compounds to migrate up the plate at different rates based on their polarity and interaction with the stationary phase. nih.gov The result is a separation of different AHLs based on the length and modification of their acyl side chains. nih.gov

For detection, the developed TLC plate is overlaid with a soft agar (B569324) suspension of a specific bacterial biosensor strain. oup.com The AHLs diffuse from the plate into the agar, inducing a response in the biosensor at the location of the separated spot. This response is typically a visible color change, fluorescence, or bioluminescence, allowing for the tentative identification of the AHL by comparing its retention factor (Rf) value to that of known standards run on the same plate. pnas.orgnih.gov

Table 2: Example Rf Values of Different AHLs on C18 Reversed-Phase TLC This table shows representative Rf values for various AHLs to illustrate how TLC separates them. The Rf of this compound would be unique under specific chromatographic conditions.

| Compound | Acyl Chain | Modification | Typical Mobile Phase | Example Rf Value |

| N-Butanoyl-L-homoserine lactone | C4 | None | 60% Methanol/Water | ~0.65 |

| N-Hexanoyl-L-homoserine lactone | C6 | None | 60% Methanol/Water | ~0.50 |

| N-(3-Oxohexanoyl)-L-homoserine lactone | C6 | 3-Oxo | 60% Methanol/Water | ~0.58 |

| N-Octanoyl-L-homoserine lactone | C8 | None | 60% Methanol/Water | ~0.35 |

| N-(3-Hydroxyoctanoyl)-L-homoserine lactone | C8 | 3-Hydroxy | 60% Methanol/Water | ~0.42 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of novel or purified compounds. While LC-MS/MS can confirm the mass and elemental composition, NMR provides detailed information about the carbon-hydrogen framework of the molecule. For this compound, ¹H and ¹³C NMR would confirm the presence and structure of the five-carbon acyl chain, the position of the hydroxyl group at the third carbon, and the integrity of the homoserine lactone ring. oup.com Although less commonly used for routine quantification due to lower sensitivity compared to MS, it is the gold standard for verifying the chemical structure of synthesized standards and for identifying novel AHL molecules produced by bacteria. chemicalbook.com

Biosensor-Based Detection and Characterization Systems

Biosensors are fundamental tools in the study of AHLs. They are typically genetically modified bacteria that produce a measurable signal in the presence of specific signal molecules. nih.gov These systems are highly sensitive and are used for screening bacterial cultures for AHL production and for detecting AHLs in environmental samples.

Whole-cell biosensors are bacteria engineered to respond to exogenous AHLs. researchgate.net Two of the most common biosensors used in AHL research are Chromobacterium violaceum and Agrobacterium tumefaciens.

Chromobacterium violaceum : A mutant strain, CV026, is unable to produce its own AHLs but retains the ability to respond to external ones. nih.gov In the presence of short- to medium-chain AHLs (typically with acyl chains of 4 to 8 carbons), CV026 is induced to produce a vibrant purple pigment called violacein. nih.govoup.com This provides a simple, visual assay for detecting the presence of these compounds. cabidigitallibrary.org The intensity of the pigment can be quantified to estimate the concentration of the AHL.

Agrobacterium tumefaciens : The biosensor strain A. tumefaciens NTL1(pZLR4) is renowned for its high sensitivity and its ability to detect a very broad range of AHLs, including those with 3-oxo and 3-hydroxy substitutions and various chain lengths. oup.comnih.gov This biosensor contains a traG-lacZ reporter fusion. nih.gov When an AHL binds to the TraR protein, it activates the transcription of the lacZ gene. In the presence of the substrate X-gal, the resulting β-galactosidase enzyme produces a blue color. nih.gov This system is particularly effective for overlaying on TLC plates to detect a wide profile of separated AHLs. pnas.org

Table 3: Comparison of Common Whole-Cell Bacterial Biosensors

| Biosensor Strain | Reporter System | Typical AHLs Detected | Common Application |

| Chromobacterium violaceum CV026 | Violacein pigment production (purple) | Short-chain AHLs (C4-C8) nih.govoup.com | Plate-based screening assays |

| Agrobacterium tumefaciens NTL1(pZLR4) | β-galactosidase activity (lacZ reporter, blue with X-gal) | Broad range of AHLs, including 3-oxo and 3-hydroxy derivatives oup.comnih.gov | Highly sensitive detection, TLC overlays |

Reporter Gene Assays

Reporter gene assays are the underlying mechanism of most biosensors. The principle involves fusing the promoter of an AHL-regulated gene to a reporter gene whose product is easily detectable and quantifiable. researchgate.net The biosensor cell is engineered to express the specific LuxR-type receptor protein that recognizes the target AHL, such as this compound. When the AHL enters the cell, it binds to the receptor protein. This complex then binds to the specific promoter, driving the expression of the reporter gene. nih.gov

Commonly used reporter genes include:

lacZ : Encodes β-galactosidase, which produces a colored product from a chromogenic substrate like X-gal. oup.com

Green Fluorescent Protein (gfp) : Produces a protein that fluoresces green under specific wavelengths of light, allowing for detection via fluorescence microscopy or spectroscopy. nih.gov

lux operon : Contains genes that produce luciferase and its substrate, resulting in the emission of light (bioluminescence) that can be measured with a luminometer. researchgate.net

These assays allow for the quantitative measurement of AHL concentrations and are adaptable to high-throughput screening formats to identify new AHL-producing bacteria or compounds that interfere with AHL signaling.

Genetic Engineering Approaches for Probing this compound Pathways

Genetic engineering is a cornerstone for functional analysis of quorum sensing circuits. By precisely altering the bacterial genome, scientists can elucidate the specific functions of genes involved in the synthesis and reception of this compound.

The primary method for determining the function of a specific AHL signal is to manipulate the genes responsible for its production and detection. This involves the creation of knockout mutants and overexpression constructs for the relevant LuxI-type synthase and LuxR-type receptor. mdpi.com

Gene Knockouts: To confirm that a specific LuxI homolog is responsible for synthesizing this compound, the corresponding gene is inactivated or deleted from the bacterium's chromosome. This is often achieved through techniques like homologous recombination, where the target gene is replaced with an antibiotic resistance cassette. The resulting mutant strain is then cultured, and its supernatant is analyzed using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS) to confirm the absence of this compound. Phenotypic changes in the knockout mutant, such as altered biofilm formation or virulence factor production, provide strong evidence for the processes regulated by this specific signal. Similarly, knocking out the cognate LuxR-type receptor gene creates a bacterium that can produce the signal but cannot respond to it, helping to isolate the regulatory outputs of the pathway. nih.govfrontiersin.org

Overexpression: Conversely, the synthase and receptor genes can be cloned into expression vectors and introduced into either the original bacterium or a heterologous host like Escherichia coli that does not naturally produce AHLs. frontiersin.orgnih.gov Overexpressing the synthase gene should lead to a significant increase in the production of this compound, which can be useful for isolating and characterizing the molecule. Overexpressing the receptor can sensitize the bacterium to lower concentrations of the signal, which is a useful tool for biosensor development.

| Bacterial Strain / Construct | Genetic Modification | 3-OH-C5-HSL Production (nM) | Regulated Phenotype (e.g., Biofilm Formation) |

|---|---|---|---|

| Wild-Type Bacterium | None | 50 ± 8 | Normal |

| ΔcsaI Mutant | Knockout of putative synthase gene | < 1 (Below detection limit) | Significantly Reduced |

| ΔcsaR Mutant | Knockout of putative receptor gene | 52 ± 10 | Significantly Reduced |

| Wild-Type (pCsaI) | Overexpression of synthase gene | >500 | Enhanced |

| E. coli (pCsaI) | Heterologous expression of synthase | 150 ± 20 | Not Applicable |

Synthetic biology offers powerful tools for building custom genetic circuits to study and manipulate QS pathways. These constructs can be used to create highly specific biosensors or to rewire bacterial responses to this compound.

A common approach is to create a biosensor strain. This typically involves placing a reporter gene, such as lacZ (encoding β-galactosidase) or luxCDABE (encoding the luciferase enzyme complex), under the control of a promoter that is activated by the this compound-receptor complex. mdpi.com When this construct is introduced into a suitable bacterial host, the host will produce a measurable signal (e.g., blue color on X-gal plates or light emission) only in the presence of this compound. Such biosensors are invaluable for screening for the production of this specific AHL in other organisms or for testing synthetic analogues for agonist or antagonist activity. nih.gov

Furthermore, synthetic circuits can be designed to decouple the QS system from its natural outputs. For instance, the receptor for this compound could be engineered to control a different set of genes, perhaps leading to the production of a fluorescent protein or a "kill switch," allowing for precise external control over bacterial populations using the specific AHL molecule.

Omics Approaches (Genomics, Transcriptomics, Proteomics, Metabolomics)

"Omics" technologies provide a global view of the molecular changes that occur within a bacterium in response to this compound, moving beyond the study of single genes to a systems-level understanding.

Transcriptomics, primarily through RNA sequencing (RNA-Seq), is a powerful method to identify all genes that are regulated by the this compound QS system. The general methodology involves comparing the global mRNA levels of a wild-type bacterium with those of a synthase knockout mutant (which produces no signal) and a receptor knockout mutant (which cannot respond to the signal).

In a typical experiment, the synthase mutant would be grown in two conditions: one with and one without the addition of synthetic this compound. By comparing the transcriptomes of these two samples, researchers can identify all genes whose expression is either activated or repressed by this specific AHL. This set of genes is known as the this compound regulon. This approach provides an unbiased, genome-wide catalogue of the cellular processes controlled by this signaling pathway, which may include virulence, biofilm formation, secondary metabolite production, and metabolic adjustments. nih.gov

| Gene ID | Putative Function | Fold Change (+ 3-OH-C5-HSL vs. - 3-OH-C5-HSL) | Regulation |

|---|---|---|---|

| Brev_0112 | Exo-chitinase | +8.4 | Upregulated |

| Brev_0113 | Protease | +6.2 | Upregulated |

| Brev_0450 | Biofilm matrix protein | +4.5 | Upregulated |

| Brev_1675 | Flagellar protein (fliC) | -5.1 | Downregulated |

| Brev_2109 | Iron acquisition protein | +3.9 | Upregulated |

While transcriptomics reveals changes at the mRNA level, proteomics and metabolomics provide insights into the functional output by analyzing changes in proteins and small molecule metabolites, respectively.

Proteomics: Using techniques like two-dimensional gel electrophoresis (2D-GE) or more advanced mass spectrometry-based methods such as label-free quantification (LFQ), researchers can compare the entire protein profile of a bacterium grown with and without this compound. frontiersin.org This approach can identify proteins whose abundance changes in response to the signal, confirming the results of transcriptomics and potentially revealing post-transcriptional regulation. Identifying these proteins helps to directly link the QS signal to specific cellular functions and machinery. nih.gov

Metabolomics: This approach analyzes the complete set of metabolites in a cell under different conditions. By comparing the metabolome of a wild-type strain to a synthase knockout mutant, with and without the addition of this compound, researchers can identify metabolic pathways that are altered by this QS signal. This could reveal, for example, that this compound triggers the production of specific secondary metabolites, such as antibiotics or siderophores, or that it re-routes central metabolism to support a collective behavior like biofilm formation. This provides a functional readout of the cell's physiological state as directed by the QS system.

Together, these advanced methodologies provide a multi-layered and comprehensive framework for elucidating the precise role of this compound in bacterial communication and physiology.

Future Research Directions and Biotechnological Implications

Deeper Understanding of 3-Hydroxy-pentanoyl-DL-homoserine lactone-Mediated Interkingdom Communication

The ability of bacterial signaling molecules to influence eukaryotic hosts is a rapidly expanding field of study. For 3-OH-C5-HSL, a key future research direction is to unravel its specific interactions with eukaryotes, from the molecular to the organismal level.

Elucidation of Eukaryotic Receptors and Signaling Pathways

A fundamental gap in our understanding of 3-OH-C5-HSL is the identity of its eukaryotic receptors and the subsequent signaling cascades it triggers. While it is known that plants can perceive and respond to various AHLs, the precise mechanisms are not fully understood. acs.org Research on other AHLs has shown that the length of the acyl chain and its modifications are critical for recognition and response. acs.orgnih.gov For instance, in the model plant Arabidopsis thaliana, sensitivity to aliphatic AHLs increases with the length of the acyl chain. acs.org

Future research should focus on identifying specific binding proteins or receptors in eukaryotic cells that recognize 3-OH-C5-HSL. One proposed mechanism for some AHLs in plants involves their enzymatic degradation by a fatty acid amide hydrolase (FAAH) to yield L-homoserine, which then elicits physiological responses. acs.org It is crucial to investigate whether 3-OH-C5-HSL is processed in a similar manner or if it interacts directly with a receptor to initiate a signaling pathway. Identifying these receptors would be a significant breakthrough, enabling a detailed molecular understanding of how this bacterial signal modulates eukaryotic functions. Such studies could involve techniques like affinity chromatography with labeled 3-OH-C5-HSL probes to pull down interacting proteins from plant, fungal, and animal cell extracts.

Complex Interactions within Plant Holobionts

The concept of the holobiont, which considers the host and its associated microbiota as a single ecological unit, provides a framework for understanding the influence of 3-OH-C5-HSL in a more complex biological context. Bacteria that produce 3-hydroxy-AHLs are known to be associated with plants, where they can play a role in protecting the plant from pathogens. nih.gov For example, the production of phenazines by Pseudomonas chlororaphis, which is regulated by 3-hydroxy-AHLs, is crucial for the biocontrol of fungal diseases in wheat and tomato. nih.gov